

RecG Protein: A Comprehensive Technical Guide to its Structure, Domains, and Function

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Compound of Interest

Compound Name: *RecG protein*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The **RecG protein** is a crucial enzyme in bacterial DNA repair and recombination, playing a vital role in the maintenance of genomic integrity. As a DNA translocase, RecG recognizes and remodels branched DNA structures, particularly stalled replication forks and Holliday junctions, to facilitate DNA repair and restart replication. This technical guide provides a detailed overview of the **RecG protein's** structure, its distinct functional domains, and the experimental methodologies used to elucidate its function, tailored for an audience of researchers, scientists, and drug development professionals.

RecG Protein: Core Structural and Quantitative Data

The **RecG protein** is a monomeric helicase belonging to the Superfamily 2 (SF2) of helicases. [1] Its structure has been extensively studied, with the crystal structure of the *Thermatoga maritima* **RecG protein** in complex with a three-way DNA junction providing significant insights into its mechanism.[1][2]

Property	Escherichia coli RecG	Thermatoga maritima RecG
Amino Acid Count	693	~780
Molecular Weight	~76 kDa	~88 kDa (Calculated)
PDB Accession Code	Not Available	1GM5
Crystal Structure Resolution	Not Available	3.24 Å

The Architectural Blueprint: RecG Protein Domains

The **RecG protein** is characterized by a multi-domain architecture, which is fundamental to its specialized function in recognizing and processing branched DNA structures. The crystal structure of *Thermatoga maritima* RecG has revealed three distinct domains.^[1] While the full crystal structure of *E. coli* RecG is not available, its domain organization is thought to be highly similar.

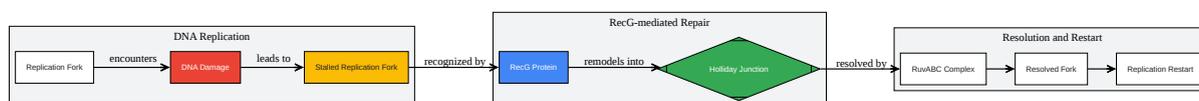
Domain	<i>Thermatoga maritima</i> Residue Boundaries	<i>Escherichia coli</i> Key Motifs/Features	Primary Function
Domain 1 (N-terminal Wedge Domain)	1-350	Greek key motif (residues 154–252)	Binds specifically to the junction of branched DNA structures like stalled replication forks and Holliday junctions.[1][3] This domain is crucial for substrate recognition and specificity.[4]
Domain 2 (Helicase Domain 1)	351–549	Conserved helicase motifs	Part of the motor domain that hydrolyzes ATP to fuel the translocation of the protein along DNA.[1][3]
Domain 3 (Helicase Domain 2)	550–780	Conserved helicase motifs	Works in conjunction with Domain 2 to form the ATP-binding pocket and drive the conformational changes necessary for DNA unwinding and branch migration.[1][3]

RecG in Action: DNA Repair and Replication Fork Rescue

RecG plays a central role in the repair of stalled or damaged replication forks, a critical process for cell survival. When a replication fork encounters DNA damage, it can stall, leading to

genomic instability. RecG acts to remodel these stalled forks into a four-way Holliday junction intermediate.[1] This process, known as fork regression, allows for template switching and subsequent bypass of the DNA lesion.[2] The newly formed Holliday junction can then be resolved by other enzymes, such as the RuvABC complex, to restore a functional replication fork.[1]

Signaling Pathway: RecG-mediated Replication Fork Rescue



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Caption: RecG-mediated repair of a stalled replication fork.

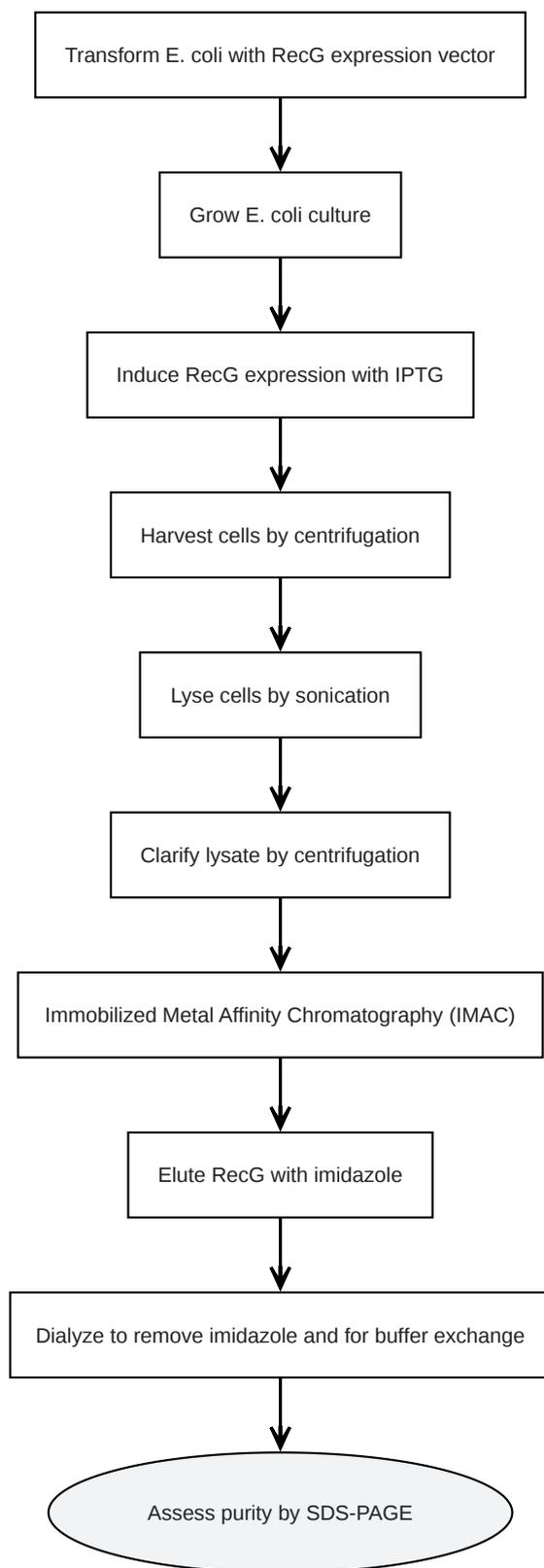
Experimental Protocols for Studying RecG Protein

The following sections provide detailed methodologies for key experiments used to characterize the **RecG protein**.

Recombinant RecG Protein Expression and Purification

This protocol describes the overexpression of His-tagged RecG in *E. coli* and its subsequent purification.

Experimental Workflow: RecG Purification



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Caption: Workflow for recombinant **RecG protein** purification.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- RecG expression vector with a His-tag
- Luria-Bertani (LB) medium
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)
- Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM KCl, 1 mM EDTA, 50% glycerol)
- Ni-NTA affinity resin

Protocol:

- Transform the RecG expression vector into a suitable E. coli expression strain.
- Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with wash buffer to remove unbound proteins.
- Elute the His-tagged **RecG protein** with elution buffer.
- Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.
- Assess the purity of the protein by SDS-PAGE.

DNA Helicase Assay

This assay measures the ability of RecG to unwind a branched DNA substrate.

Protocol:

- Prepare a radiolabeled or fluorescently labeled branched DNA substrate (e.g., a synthetic Holliday junction or a forked duplex).
- Set up the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), ATP, and the labeled DNA substrate.
- Initiate the reaction by adding purified **RecG protein**.
- Incubate the reaction at 37°C for a specified time.
- Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
- Separate the unwound single-stranded DNA from the duplex substrate by native polyacrylamide gel electrophoresis (PAGE).
- Visualize the DNA bands by autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

This assay is used to detect the binding of RecG to its DNA substrates.

Protocol:

- End-label the DNA substrate (e.g., a Holliday junction) with a radioisotope (e.g., ^{32}P) or a fluorescent dye.
- Incubate the labeled DNA probe with increasing concentrations of purified **RecG protein** in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).
- Resolve the protein-DNA complexes from the free DNA probe on a native polyacrylamide gel.
- Visualize the bands by autoradiography or fluorescence imaging. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the **RecG protein**.

Protocol:

- Purify a highly concentrated and homogenous sample of **RecG protein**, often in complex with a DNA substrate and a non-hydrolyzable ATP analog.
- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
- Optimize the conditions that yield initial crystals to obtain large, well-ordered crystals suitable for X-ray diffraction.
- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the protein structure using computational methods.

Conclusion and Future Directions

The **RecG protein** is a fascinating molecular machine essential for maintaining genome stability in bacteria. Its unique structure, with a dedicated DNA junction-binding domain and a powerful helicase motor, allows it to efficiently remodel a variety of branched DNA

intermediates. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate mechanisms of RecG function. Future research in this area, particularly focusing on the dynamic interactions of RecG with other DNA repair proteins and its potential as a target for novel antimicrobial drug development, will undoubtedly continue to yield exciting discoveries. The detailed understanding of RecG's structure and function is not only crucial for fundamental biological research but also holds promise for the development of new therapeutic strategies.

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